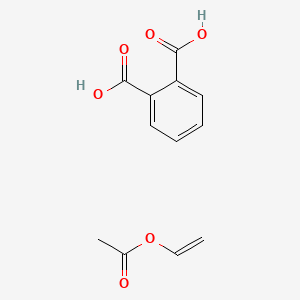

Polyvinyl acetate phthalate

Description

The exact mass of the compound this compound is 252.06338810 g/mol and the complexity rating of the compound is 243. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethenyl acetate;phthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.C4H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-6-4(2)5/h1-4H,(H,9,10)(H,11,12);3H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJQXGBDWAGQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956012 | |

| Record name | Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34481-48-6, 53237-50-6 | |

| Record name | Polyvinyl acetate phthalate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034481486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053237506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Polyvinyl Acetate Phthalate: A Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP) is a functional polymer extensively utilized in the pharmaceutical industry, primarily as an enteric coating for solid oral dosage forms. Its pH-dependent solubility profile ensures that the active pharmaceutical ingredient (API) is protected from the acidic environment of the stomach and released in the neutral to alkaline conditions of the small intestine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of PVAP. Furthermore, it details experimental protocols for its analysis and application in pharmaceutical formulations, with a focus on enteric coating and drug release testing.

Chemical Structure and Synthesis

Polyvinyl acetate phthalate is a copolymer synthesized by the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride.[1] The resulting structure consists of a backbone of vinyl acetate units, with some vinyl alcohol units, where a portion of the hydroxyl groups are esterified with phthalic acid.[2] This imparts the polymer with both hydrophobic (acetyl groups) and pH-sensitive (phthalyl groups) characteristics. The free carboxylic acid on the phthalate moiety is crucial for its pH-dependent solubility.[3]

The synthesis of PVAP is a multi-step process that begins with the polymerization of vinyl acetate monomer to form polyvinyl acetate (PVAc). This is followed by controlled partial hydrolysis to introduce hydroxyl groups. The final and critical step is the esterification of these hydroxyl groups with phthalic anhydride.[4] Pyridine is often used as a catalyst for this reaction.[5] The degree of phthalylation and the residual acetate content are critical parameters that determine the polymer's properties.

References

- 1. US2897122A - Enteric coated product - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound (PVAP) for Research [benchchem.com]

- 4. 20823278.fs1.hubspotusercontent-na1.net [20823278.fs1.hubspotusercontent-na1.net]

- 5. This compound | 34481-48-6 | Benchchem [benchchem.com]

The Core Mechanism of Polyvinyl Acetate Phthalate (PVAP) in Enteric Coatings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Polyvinyl Acetate (B1210297) Phthalate (B1215562) (PVAP) as an enteric coating polymer. It delves into the physicochemical properties, pH-dependent solubility, and performance characteristics of PVAP, offering detailed experimental protocols and quantitative data to support drug development and research professionals.

Introduction to Polyvinyl Acetate Phthalate (PVAP)

This compound (PVAP) is a synthetic polymer renowned for its application in pharmaceutical enteric coatings.[1] Chemically, it is a vinyl acetate polymer that has been partially hydrolyzed and then esterified with phthalic acid.[1] This unique chemical structure, featuring a backbone of vinyl acetate units with attached phthalate groups, is the cornerstone of its functionality in targeted drug delivery. The primary role of a PVAP enteric coating is to protect the active pharmaceutical ingredient (API) from the harsh acidic environment of the stomach and ensure its release in the more alkaline milieu of the small intestine.[2]

The key to PVAP's mechanism of action lies in its pH-dependent solubility. The presence of free carboxylic acid groups from the phthalic acid moiety makes the polymer insoluble in highly acidic conditions (low pH) but allows it to dissolve as the pH increases.[3][4] The onset of aqueous dissolution for PVAP typically begins at a pH of approximately 5.0, making it suitable for drug release in the proximal small intestine.[5]

Mechanism of Action: A pH-Triggered Dissolution

The functionality of a PVAP enteric coating is a direct consequence of its chemical structure and the changing pH environment of the gastrointestinal tract.

In the Stomach (pH 1.2 - 3.5): At the low pH of the stomach, the carboxylic acid groups on the phthalate moieties of the PVAP polymer remain largely unionized.[3] In this protonated state, the polymer is hydrophobic and insoluble in the gastric fluid. This insolubility ensures that the enteric coating remains intact, forming a protective barrier around the drug core. This prevents the degradation of acid-labile drugs and minimizes gastric irritation that can be caused by certain APIs.[2][6]

In the Small Intestine (pH > 5.0): As the coated dosage form transitions from the stomach to the small intestine, it encounters a significant increase in pH. In this less acidic to neutral environment (typically pH 5.5 and above), the carboxylic acid groups of the phthalate moieties deprotonate and become ionized (negatively charged).[7][8] This ionization dramatically increases the polymer's hydrophilicity and allows it to dissolve in the intestinal fluids.[3] The dissolution of the PVAP coating exposes the underlying drug core, facilitating its dissolution and subsequent absorption.

The following diagram illustrates the pH-dependent ionization and dissolution of PVAP.

Quantitative Performance Data

The performance of PVAP as an enteric coating is quantifiable through various analytical techniques. Below are tables summarizing key performance data.

Dissolution Performance

| pH | Observation | Reference(s) |

| 1.2 | PVAP remains insoluble, providing effective protection against gastric fluid. Negligible drug release is observed from PVAP-coated dosage forms. | [9][10] |

| 5.5 | Dissolution of the PVAP coating begins, leading to drug release. The dissolution performance of drug-PVAP amorphous solid dispersions at this pH is often superior to other common enteric polymers. | [3][7] |

| 6.8 | PVAP dissolves more rapidly due to a higher degree of ionization, resulting in faster drug release compared to pH 5.5. | [3][7] |

Table 1: Dissolution Characteristics of PVAP at Various pH Levels

Mechanical Properties of PVAP Films

The mechanical integrity of the enteric coating is crucial to prevent premature drug release due to physical stress during manufacturing, packaging, and transit through the gastrointestinal tract.

| Property | Typical Value Range | Significance | Reference(s) |

| Tensile Strength | Varies with formulation | Indicates the film's ability to withstand stress without breaking. Higher tensile strength suggests a more robust coating. | [11] |

| Elongation at Break | Varies with formulation | Measures the film's flexibility and ability to stretch before rupturing. Higher elongation is desirable to prevent cracking. | [11][12] |

Table 2: Mechanical Properties of PVAP Films Note: Specific values for tensile strength and elongation are highly dependent on the formulation, including the type and concentration of plasticizers.

Permeability of PVAP Films

The permeability of the coating to water vapor and gastrointestinal fluids can influence the stability of the drug and the integrity of the coating.

| Permeant | Permeability Characteristics | Significance | Reference(s) |

| Water Vapor | PVAP films exhibit a certain degree of water vapor permeability. | Low water vapor permeability is desirable to protect moisture-sensitive APIs. The permeability can be modified by the addition of plasticizers and other excipients. | [1][13] |

| Gastric Fluid | The permeability to gastric fluid is low, which is essential for protecting the API in the stomach. | This property ensures the enteric integrity of the coating and prevents premature drug release. | [14] |

Table 3: Permeability Characteristics of PVAP Films

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of PVAP enteric coatings.

Protocol for Dissolution Testing of PVAP-Coated Tablets (Based on USP <711>)

This protocol outlines the two-stage dissolution test for enteric-coated dosage forms.

Methodology:

-

Apparatus Setup:

-

Acid Stage:

-

Place the specified volume (typically 900 mL) of 0.1 N hydrochloric acid into each vessel.[9]

-

Place one tablet in each vessel, ensuring no air bubbles are on the tablet surface.[15]

-

Operate the apparatus at the specified speed for 2 hours.

-

At the end of 2 hours, withdraw a sample from each vessel and analyze for drug content to ensure it meets the acid resistance criteria (typically not more than 10% of the drug released).[9]

-

-

Buffer Stage:

-

After the acid stage, drain the acid and add the specified volume of pH 6.8 phosphate buffer (pre-equilibrated to 37 ± 0.5 °C) to each vessel.[6][9]

-

Continue the test for a specified period (e.g., 45 or 60 minutes).

-

Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes).[16]

-

Replace the withdrawn volume with fresh, pre-warmed buffer.

-

-

Sample Analysis:

-

Filter the samples promptly.

-

Analyze the amount of dissolved API in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released at each time point.

-

Plot the dissolution profile (percentage of drug released versus time).

-

Protocol for Preparation and Mechanical Testing of PVAP Free Films

Methodology for Film Preparation (Solvent Casting):

-

Solution Preparation:

-

Prepare a solution of PVAP in a suitable organic solvent (e.g., a mixture of acetone (B3395972) and ethanol).[17]

-

Incorporate a plasticizer (e.g., diethyl phthalate or triethyl citrate) at a specified concentration (e.g., 10-25% w/w of the polymer) to improve film flexibility.[14]

-

Stir the solution until the polymer and plasticizer are completely dissolved.

-

-

Casting:

-

Pour the solution onto a level, non-stick surface (e.g., a glass plate or a Teflon-coated dish).

-

Use a casting knife or a similar device to ensure a uniform film thickness.

-

-

Drying:

-

Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood at ambient temperature) to prevent the formation of bubbles or cracks.

-

Once the film is dry to the touch, it can be further dried in an oven at a moderate temperature (e.g., 40 °C) to remove residual solvent.

-

-

Film Conditioning:

-

Store the prepared films in a desiccator over a saturated salt solution to equilibrate them to a constant humidity before testing.

-

Methodology for Mechanical Testing (Tensile Strength and Elongation):

-

Sample Preparation:

-

Cut the conditioned films into dumbbell-shaped specimens of standard dimensions using a die cutter.

-

Measure the thickness of each specimen at several points along the gauge length using a micrometer and calculate the average thickness.

-

-

Testing:

-

Use a universal testing machine (tensile tester) equipped with suitable grips.[11]

-

Mount a specimen in the grips, ensuring it is properly aligned.

-

Apply a tensile load at a constant rate of extension until the film breaks.

-

Record the force and elongation throughout the test.

-

-

Data Analysis:

-

Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

-

Percentage Elongation at Break: Calculate the percentage elongation by dividing the extension at the point of rupture by the initial gauge length and multiplying by 100.

-

Protocol for Water Vapor Permeability Testing of PVAP Films

Methodology (Gravimetric Method - ASTM E96):

-

Apparatus Setup:

-

Use a permeability cup, which is a dish that can be sealed with the film sample.[2]

-

-

Sample Preparation:

-

Cut a circular specimen of the PVAP free film that is larger than the opening of the permeability cup.

-

Ensure the film is free of defects such as pinholes or cracks.

-

-

Procedure (Desiccant Method):

-

Place a desiccant (e.g., anhydrous calcium chloride) in the permeability cup.

-

Seal the cup with the film specimen, ensuring an airtight seal.

-

Weigh the entire assembly accurately.

-

Place the assembly in a controlled environment with a constant high humidity (e.g., a humidity chamber set to 75% RH) and temperature.

-

Periodically remove the assembly and weigh it to determine the amount of water vapor that has permeated through the film and been absorbed by the desiccant.

-

-

Data Analysis:

-

Plot the weight gain versus time. The slope of the linear portion of the graph represents the steady-state water vapor transmission rate (WVTR).

-

Calculate the water vapor permeability by normalizing the WVTR for the film thickness and the water vapor pressure difference across the film.

-

Formulation and Processing Considerations

The successful application of a PVAP enteric coating depends on both the formulation of the coating solution and the parameters of the coating process.

Coating Formulation

A typical aqueous PVAP enteric coating formulation includes the following components:

-

PVAP: The film-forming polymer.

-

Plasticizer: (e.g., triethyl citrate, polyethylene (B3416737) glycol) to increase the flexibility of the film and reduce its glass transition temperature.[14][18]

-

Anti-tacking Agent: (e.g., talc, colloidal silicon dioxide) to prevent tablets from sticking together during the coating process.[19][20]

-

Solvent: Typically a mixture of organic solvents or an aqueous dispersion. Aqueous-based coatings are increasingly preferred for environmental and safety reasons.[14]

-

Colorants and Opacifiers: (e.g., titanium dioxide, iron oxides) for aesthetic purposes and to protect from light.

The following diagram illustrates the key components of a PVAP coating formulation.

Coating Process Parameters

The application of the coating solution is typically performed in a pan coater. Key process parameters that need to be controlled include:

-

Spray Rate: The rate at which the coating solution is applied to the tablet bed.[21]

-

Inlet Air Temperature and Flow: Controls the drying of the coating.

-

Tablet Bed Temperature: A critical parameter that influences film formation and can affect drug stability.[21]

-

Pan Speed: Ensures uniform mixing and coating of the tablets.

-

Atomization Air Pressure: Affects the droplet size of the spray, which influences the quality of the film.

Careful control and optimization of these parameters are essential to achieve a uniform, defect-free enteric coating with the desired performance characteristics.

Conclusion

This compound is a versatile and effective polymer for enteric coating applications. Its mechanism of action is fundamentally based on its pH-dependent solubility, which allows for the targeted release of active pharmaceutical ingredients in the small intestine. A thorough understanding of its properties, supported by robust quantitative data and well-defined experimental protocols, is crucial for the successful development of stable and effective enteric-coated dosage forms. This guide provides a foundational framework for researchers and drug development professionals working with PVAP to achieve optimal formulation and performance.

References

- 1. proumid.com [proumid.com]

- 2. How to Test Water Vapor Transmission Rate in Films - Labthink [en.labthink.com]

- 3. Processing of this compound in Hot-Melt Extrusion-Preparation of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usp.org [usp.org]

- 5. wjppr.com [wjppr.com]

- 6. usp.org [usp.org]

- 7. Processing of this compound in Hot-Melt Extrusion—Preparation of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. What is intrinsic dissolution rate? [pion-inc.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Influence of aqueous coatings on the stability of enteric coated pellets and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ftp.uspbpep.com [ftp.uspbpep.com]

- 16. US3935326A - Process for coating tablets with aqueous resin dispersions - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

- 20. Developing a stable aqueous enteric coating formulation with hydroxypropyl methylcellulose acetate succinate (HPMCAS-MF) and colloidal silicon dioxide as anti-tacking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tabletscapsules.com [tabletscapsules.com]

Determining the Molecular Weight of Polyvinyl Acetate Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for determining the molecular weight of polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP), a critical polymer used in pharmaceutical enteric coatings. Understanding the molecular weight and its distribution is paramount as it directly influences the polymer's physicochemical properties and, consequently, the performance of the final drug product.[1][2] This guide details the principles and experimental protocols for three core techniques: Viscometry, Size Exclusion Chromatography (SEC), and Multi-Angle Light Scattering (MALS).

Introduction to Polyvinyl Acetate Phthalate (PVAP)

This compound is a synthetic polymer synthesized by the reaction of phthalic anhydride (B1165640) with partially hydrolyzed polyvinyl acetate.[1][3] Its pH-dependent solubility, remaining intact in the acidic environment of the stomach and dissolving in the more neutral pH of the small intestine, makes it an ideal material for enteric-coated dosage forms.[1] The molecular weight of PVAP is a key quality attribute that governs its viscosity, film-forming properties, and dissolution characteristics.

Viscometry: A Classical Approach to Molecular Weight Estimation

Solution viscometry is a classical and accessible method for determining the viscosity-average molecular weight (Mv) of polymers.[4][5][6] This technique relies on the principle that the viscosity of a polymer solution is related to the size and shape of the polymer molecules. The Mark-Houwink-Sakurada equation forms the theoretical basis for this method.[4]

2.1. The Mark-Houwink-Sakurada Equation

The relationship between the intrinsic viscosity [η] and the viscosity-average molecular weight (Mv) is described by the Mark-Houwink-Sakurada equation:

[η] = K * Mv^a

where:

-

[η] is the intrinsic viscosity, a measure of the polymer's contribution to the solution viscosity.

-

K and a are the Mark-Houwink constants, which are specific to a given polymer-solvent-temperature system.[4]

A critical prerequisite for calculating Mv from viscometry data is the availability of accurate K and a values.

2.2. Experimental Protocol: Capillary Viscometry

The intrinsic viscosity is determined experimentally by measuring the flow times of dilute polymer solutions and the pure solvent through a capillary viscometer, such as an Ubbelohde or Ostwald viscometer.[4][7][8]

Experimental Workflow for Viscometry

Caption: Workflow for determining viscosity-average molecular weight.

Detailed Methodology:

-

Solvent Selection: Choose a solvent in which PVAP is fully soluble at the desired temperature. Methanol or acetone (B3395972) are potential candidates.[3]

-

Solution Preparation: Prepare a stock solution of PVAP of known concentration (e.g., 1 g/dL). From this stock, prepare a series of dilutions to obtain at least four different concentrations.

-

Temperature Control: Place the viscometer in a constant temperature bath to ensure all measurements are taken at a precise and stable temperature.

-

Flow Time Measurement:

-

Measure the flow time of the pure solvent through the capillary (t₀). Repeat for consistency.

-

For each polymer solution, measure the flow time (t) in the same viscometer.

-

-

Calculations:

-

Calculate the relative viscosity (ηᵣₑₗ = t/t₀) and specific viscosity (ηₛₚ = ηᵣₑₗ - 1).

-

Determine the reduced viscosity (ηᵣₑᏧ = ηₛₚ/c) and inherent viscosity (ηᵢₙₕ = ln(ηᵣₑₗ)/c).

-

-

Extrapolation to Intrinsic Viscosity: Plot both reduced viscosity and inherent viscosity against concentration. Extrapolate the two lines to zero concentration; the common intercept is the intrinsic viscosity [η].[5]

-

Molecular Weight Calculation: Use the determined intrinsic viscosity and the appropriate Mark-Houwink constants (K and a) to calculate the viscosity-average molecular weight (Mv).

2.3. Mark-Houwink Constants for PVAP

A significant challenge in applying viscometry to PVAP is the lack of readily available, published Mark-Houwink constants (K and a) specifically for this polymer. These constants are essential for the final molecular weight calculation.

However, Mark-Houwink constants for the precursor polymer, polyvinyl acetate (PVAc), are available in the literature for various solvents. For instance, in acetone, values for K and a have been reported.[9] While not ideal, in the absence of PVAP-specific constants, one might consider using PVAc values as a rough estimation, acknowledging the potential for significant inaccuracy due to the chemical modification (phthalation) of the polymer. For rigorous analysis, it is recommended to experimentally determine the Mark-Houwink constants for PVAP in the chosen solvent system by calibrating with PVAP standards of known molecular weight, as determined by an absolute method like SEC-MALS.

Size Exclusion Chromatography (SEC): A Powerful Separation Technique

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used and powerful technique for determining the molecular weight distribution of polymers.[1][2] It separates molecules based on their hydrodynamic volume in solution.

3.1. Principle of SEC

In SEC, a polymer solution is passed through a column packed with porous beads. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, resulting in a longer path and later elution. By calibrating the column with a series of well-characterized polymer standards of known molecular weight, a calibration curve of log(Molecular Weight) versus elution time can be constructed. The molecular weight distribution of an unknown sample can then be determined by comparing its elution profile to this calibration curve.

3.2. Experimental Protocol: SEC Analysis of PVAP

A typical SEC system consists of a pump, an injector, a set of columns, and one or more detectors (e.g., refractive index, UV, light scattering).

Experimental Workflow for SEC

Caption: Workflow for Size Exclusion Chromatography analysis.

Detailed Methodology:

-

Mobile Phase Selection: A suitable solvent that dissolves PVAP and is compatible with the SEC columns and detectors is required. Tetrahydrofuran (THF) is a common solvent for polyvinyl esters.[1]

-

Column Selection: A set of SEC columns with a suitable pore size range to cover the expected molecular weight distribution of the PVAP sample should be chosen.

-

Sample Preparation:

-

Dissolve the PVAP sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

-

Filter the solution through a solvent-resistant membrane filter (e.g., 0.45 µm) to remove any particulate matter.

-

-

Instrumental Conditions:

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Injection Volume: Typically 50-100 µL.

-

Temperature: The analysis is usually performed at a constant temperature to ensure reproducible elution times.

-

-

Calibration: Inject a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate) to generate a calibration curve.

-

Data Analysis: The elution profile of the PVAP sample is recorded, and the calibration curve is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), z-average molecular weight (Mz), and the polydispersity index (PDI = Mw/Mn).

3.3. Quantitative Data from SEC

The primary outputs of an SEC analysis are the molecular weight averages and the polydispersity index, which are summarized in the table below.

| Parameter | Description | Significance for PVAP |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample divided by the total number of polymer molecules. | Influences properties like osmotic pressure and end-group analysis. |

| Weight-Average Molecular Weight (Mw) | An average that is more sensitive to the presence of higher molecular weight molecules. | Correlates well with properties like viscosity and mechanical strength. |

| Z-Average Molecular Weight (Mz) | An average that is even more sensitive to high molecular weight species. | Relates to properties like melt elasticity. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (PDI = Mw/Mn). | A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse sample, while higher values indicate a broader distribution. |

Multi-Angle Light Scattering (MALS): An Absolute Method

Multi-Angle Light Scattering (MALS) is a powerful detection technique that, when coupled with SEC (SEC-MALS), allows for the determination of the absolute molecular weight of a polymer without the need for column calibration with standards.[10][11][12]

4.1. Principle of MALS

The intensity of light scattered by a polymer molecule in solution is directly proportional to its molecular weight and concentration. A MALS detector measures the scattered light at multiple angles simultaneously. By analyzing the angular dependence of the scattered light, both the molecular weight and the radius of gyration (a measure of molecular size) can be determined at each point across the elution profile from the SEC column.

4.2. Experimental Protocol: SEC-MALS Analysis of PVAP

The experimental setup for SEC-MALS is similar to that of conventional SEC, with the addition of a MALS detector in-line after the SEC column(s) and before or after the concentration detector (e.g., a differential refractive index detector).

Logical Flow of SEC-MALS Data Analysis

Caption: Data analysis workflow for SEC-MALS.

Detailed Methodology:

-

System Setup: The SEC system is set up as described previously, with the MALS detector and a concentration detector (typically a differential refractive index, dRI, detector) placed in series after the column.

-

dn/dc Determination: A crucial parameter for MALS analysis is the refractive index increment (dn/dc), which is a measure of the change in refractive index of the solution with a change in solute concentration. This value is specific to the polymer-solvent-temperature system and must be known or determined experimentally.

-

Analysis: The PVAP sample is prepared and injected as in a standard SEC experiment.

-

Data Acquisition and Processing: The software collects data from both the MALS and dRI detectors simultaneously. At each elution volume (slice) of the chromatogram, the software uses the light scattering intensity, the concentration, and the dn/dc value to calculate the absolute molecular weight. This allows for the construction of a molecular weight distribution and the calculation of Mn, Mw, and PDI without relying on column calibration.

Summary of Techniques and Data

The following table summarizes the key aspects of the three techniques discussed for the determination of PVAP molecular weight.

| Technique | Principle | Output | Key Considerations |

| Viscometry | Relates intrinsic viscosity to molecular weight via the Mark-Houwink equation. | Viscosity-Average Molecular Weight (Mv) | Requires known Mark-Houwink constants (K and a) for PVAP, which are not readily available. |

| Size Exclusion Chromatography (SEC/GPC) | Separation based on hydrodynamic volume. | Mn, Mw, Mz, PDI (relative to calibration standards) | Relies on accurate column calibration with appropriate standards. |

| SEC with Multi-Angle Light Scattering (SEC-MALS) | Measures absolute molecular weight based on light scattering principles. | Absolute Mn, Mw, Mz, PDI, and Radius of Gyration (Rg) | Requires knowledge of the refractive index increment (dn/dc) of PVAP in the mobile phase. |

Typical Molecular Weight Data for PVAP

Obtaining a comprehensive list of molecular weights for various commercial grades of PVAP is challenging as this information is often proprietary. However, some sources indicate an average molecular weight for certain PVAP products. For example, one source lists an average molecular weight of 54,000 Da.[13] It is important to note that PVAP is a polydisperse polymer, meaning a given sample will contain a range of molecular weights.[14] For specific grades, it is recommended to consult the manufacturer's technical datasheets or perform the analyses described in this guide. For instance, Colorcon provides information on their Sureteric® and Opadry® Enteric products which utilize PVAP.[8][15][16]

Conclusion

The determination of the molecular weight of this compound is crucial for ensuring its consistent performance in pharmaceutical applications. While viscometry offers a simple and cost-effective estimation, its accuracy for PVAP is hampered by the lack of published Mark-Houwink constants. Size Exclusion Chromatography provides a detailed molecular weight distribution but is a relative method dependent on calibration. For the most accurate and absolute determination of molecular weight and its distribution, SEC coupled with a Multi-Angle Light Scattering detector is the recommended technique. The choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the desired level of accuracy. For researchers and drug development professionals, a thorough characterization of PVAP's molecular weight is an essential step in developing robust and reliable enteric-coated drug products.

References

- 1. This compound (PVAP) for Research [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. polyvinylacetate phthalate polymer CAS#: 34481-48-6 [m.chemicalbook.com]

- 4. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]

- 5. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. scribd.com [scribd.com]

- 7. martests.com [martests.com]

- 8. WO1996010995A1 - Enteric film coating compositions, method of coating therewith, and coated forms - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. wyatt.com [wyatt.com]

- 11. wyatt.com [wyatt.com]

- 12. mdpi.com [mdpi.com]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US6013282A - Enteric film coating compositions, method of coating therewith, and coated forms - Google Patents [patents.google.com]

- 16. colorcon.com [colorcon.com]

An In-depth Technical Guide to the Solubility Characteristics of Polyvinyl Acetate Phthalate (PVAP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP) is a key functional polymer in the pharmaceutical industry, primarily utilized for the enteric coating of solid dosage forms. Its pH-dependent solubility profile is critical to its function, ensuring drug stability in the acidic environment of the stomach and facilitating release in the neutral to alkaline conditions of the small intestine. This technical guide provides a comprehensive overview of the solubility characteristics of PVAP, including its chemical structure, the mechanism of its pH-dependent solubility, and its solubility in various solvents. Detailed experimental protocols for solubility determination and characterization are also presented to aid researchers in their formulation development efforts.

Introduction

Polyvinyl acetate phthalate (PVAP) is a synthetic copolymer of vinyl acetate and vinyl phthalate.[1] It is a white to off-white, free-flowing powder, sometimes with a slight odor of acetic acid.[2][3] The polymer's primary application in pharmaceuticals is as an enteric coating material for tablets and capsules.[4][5] This application leverages its unique solubility profile: it remains insoluble in the highly acidic environment of the stomach (pH 1-3) but readily dissolves in the mildly acidic to neutral pH of the small intestine (pH > 5).[4][6] This targeted drug delivery protects acid-labile active pharmaceutical ingredients (APIs) from degradation in the stomach and prevents gastric irritation from certain drugs.[3][5]

Chemical Structure and Physicochemical Properties

PVAP is synthesized by the reaction of partially hydrolyzed polyvinyl acetate with phthalic anhydride.[4] This process results in the esterification of some of the hydroxyl groups on the polyvinyl acetate backbone with phthalic acid, leaving one carboxylic acid group free on the phthalate moiety.[4] It is this free carboxylic group that imparts the pH-dependent solubility to the polymer.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 34481-48-6 | [4][] |

| Appearance | White to off-white, free-flowing powder | [2][3] |

| Odor | May have a slight odor of acetic acid | [2] |

| Molecular Weight | Varies depending on the grade | [8] |

| Phthalyl Content | 55.0% to 62.0% | [9][10] |

| Glass Transition Temperature (Tg) | A smaller one at 46°C and a more prominent one at 116°C | [8] |

Solubility Characteristics

The solubility of PVAP is governed by the ionization of the free carboxylic acid groups on the phthalate moieties. This pH-dependent behavior is the cornerstone of its application in enteric coatings.

pH-Dependent Solubility

In the acidic environment of the stomach (low pH), the carboxylic acid groups remain protonated and unionized, rendering the polymer insoluble in aqueous media.[11][12] As the dosage form transitions to the higher pH of the small intestine, the carboxylic acid groups deprotonate and ionize, leading to electrostatic repulsion between the polymer chains. This repulsion, coupled with the hydration of the ionized groups, causes the polymer to swell and dissolve, releasing the encapsulated drug.[12] The onset of aqueous dissolution for PVAP typically begins at a pH of about 5.0.[2][3] This sharp solubility response occurs between pH 4.5 and 5.0, which is lower than many other enteric polymers.[2]

Solubility in Organic Solvents

PVAP exhibits solubility in a range of organic solvents, which is crucial for the coating process. The choice of solvent can significantly impact the properties of the resulting film coat.[13]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | References |

| Ethanol | Soluble | [2][] |

| Methanol | Soluble | [2][] |

| Acetone | Sparingly soluble | [2][] |

| Propan-2-ol | Sparingly soluble | [2][] |

| Chloroform | Practically insoluble | [2][] |

| Dichloromethane | Practically insoluble | [2][] |

| Water | Practically insoluble | [2][] |

| Ethyl acetate | Freely soluble (for Polyvinyl acetate) | [14] |

Note: "Soluble," "sparingly soluble," and "practically insoluble" are qualitative terms from pharmacopeial standards. Quantitative data can vary with the specific grade of PVAP and the temperature.

Factors Influencing Solubility

Several factors can influence the solubility of PVAP:

-

Temperature: An increase in temperature generally enhances the solubility of polymers in organic solvents. For aqueous dispersions, temperature can affect the viscosity of PVAP melts, with higher temperatures leading to lower viscosity and improved flow properties.[4]

-

Ionic Strength: The solubility of PVAP in buffer solutions can be influenced by the ionic strength of the medium.[2]

-

Plasticizers: Plasticizers are often incorporated into PVAP formulations to improve the flexibility of the enteric coating and to facilitate processing, such as in hot-melt extrusion.[4][8] Common plasticizers compatible with PVAP include glyceryl triacetate, triethyl citrate, diethyl phthalate, and polyethylene (B3416737) glycol (PEG) 400.[2] The addition of plasticizers like PEG 3000 can lower the glass transition temperature of PVAP, making it more processable.[8][15]

Experimental Protocols for Solubility Determination

Accurate determination of PVAP solubility is essential for formulation development. The following are generalized protocols for key experiments.

Protocol for Determining pH-Dependent Solubility

This protocol is designed to determine the pH at which PVAP begins to dissolve.

Materials:

-

This compound (PVAP) powder

-

Buffer solutions of varying pH (e.g., pH 1.2, 4.5, 5.0, 5.5, 6.8, 7.4)

-

Magnetic stirrer and stir bars

-

Beakers or flasks

-

UV-Vis Spectrophotometer or HPLC

-

0.45 µm syringe filters

Procedure:

-

Prepare a series of buffer solutions with precise pH values.

-

Add a known excess amount of PVAP powder to a fixed volume of each buffer solution in separate flasks.

-

Stir the suspensions at a constant speed and temperature (e.g., 37°C to simulate physiological conditions) for a predetermined period (e.g., 2 hours) to ensure equilibrium is reached.

-

After stirring, allow the suspensions to settle.

-

Withdraw a sample from the supernatant of each flask and filter it through a 0.45 µm syringe filter to remove any undissolved polymer.

-

Analyze the concentration of dissolved PVAP in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

-

Plot the concentration of dissolved PVAP against the pH of the buffer solutions to determine the pH-solubility profile.

Protocol for Determining Solubility in Organic Solvents

This protocol outlines a method to determine the solubility of PVAP in various organic solvents.

Materials:

-

This compound (PVAP) powder

-

A range of organic solvents (e.g., ethanol, methanol, acetone)

-

Sealed glass vials or flasks

-

Shaker or orbital incubator

-

Analytical balance

-

Evaporating dish or vacuum oven

Procedure:

-

Add an excess amount of PVAP powder to a known volume of a specific organic solvent in a sealed vial.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C) and agitate for an extended period (e.g., 24-48 hours) to ensure saturation.

-

After reaching equilibrium, allow the undissolved polymer to settle.

-

Carefully decant a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporate the solvent from the dish in a fume hood or a vacuum oven at a controlled temperature until a constant weight of the dried polymer is achieved.

-

Calculate the solubility of PVAP in the solvent in terms of mass per unit volume (e.g., g/L or mg/mL).

-

Repeat the procedure for each organic solvent of interest.

Visualizations

pH-Dependent Solubility Mechanism of PVAP

Caption: Mechanism of pH-dependent solubility of PVAP.

Experimental Workflow for Determining pH-Dependent Solubility

Caption: Workflow for pH-dependent solubility determination.

Conclusion

This compound's well-defined pH-dependent solubility makes it an indispensable excipient in the development of enteric-coated drug products. A thorough understanding of its solubility characteristics in various aqueous and organic media, along with the factors that influence them, is paramount for successful formulation design and manufacturing. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of PVAP in advanced drug delivery systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. polyvinylacetate phthalate polymer CAS#: 34481-48-6 [m.chemicalbook.com]

- 3. rjpdft.com [rjpdft.com]

- 4. This compound (PVAP) for Research [benchchem.com]

- 5. This compound: Significance and symbolism [wisdomlib.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 8. This compound | 34481-48-6 | Benchchem [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. Buy this compound | 53237-50-6 [smolecule.com]

- 11. EP0313845A1 - Stabilization of enteric coated dosage form - Google Patents [patents.google.com]

- 12. wjppr.com [wjppr.com]

- 13. Enteric coating of pharmaceutical products | DOCX [slideshare.net]

- 14. mubychem.net [mubychem.net]

- 15. Processing of this compound in Hot-Melt Extrusion—Preparation of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Polyvinyl Alcohol-Polyethylene Glycol (PVAP) Graft Copolymer

An In-depth Technical Guide to the Degree of Hydrolysis in PVAP Synthesis

For Researchers, Scientists, and Drug Development Professionals

Polyvinyl alcohol-polyethylene glycol (PVAP) graft copolymer is a functional polymer increasingly utilized in the pharmaceutical industry, particularly for its role as a film-forming agent, stabilizer, and solubilizer in drug formulations.[1] It is synthesized by grafting polyethylene (B3416737) glycol (PEG) onto a polyvinyl alcohol (PVA) backbone. The unique properties of PVAP stem from the combination of the hydrophilic, flexible PEG chains and the versatile PVA backbone, whose characteristics are critically determined during its own synthesis.

PVA itself is not produced by the direct polymerization of its monomer, vinyl alcohol, as this monomer is unstable and tautomerizes to the more stable acetaldehyde.[2] Instead, PVA is synthesized through the hydrolysis of polyvinyl acetate (B1210297) (PVAc).[3][4] The extent of this hydrolysis reaction, known as the degree of hydrolysis (DH) , is a paramount parameter. It defines the percentage of acetate groups in the precursor PVAc that have been converted into hydroxyl groups.[5] This degree of hydrolysis directly dictates the physicochemical properties of the resulting PVA, and consequently, the final PVAP copolymer. For drug development professionals, understanding and controlling the DH is essential for tailoring the copolymer's performance in areas such as enhancing the solubility of poorly water-soluble drugs and controlling drug release kinetics.[5][6]

The Synthesis Pathway: From PVAc to PVAP

The creation of PVAP is a multi-step process that begins with the polymerization of vinyl acetate, followed by a crucial hydrolysis step to form PVA, and finally, the grafting of PEG. The most common commercial method involves grafting polyvinyl acetate onto a PEG backbone first, followed by hydrolysis of the acetate side chains.[1]

Step 1: Polyvinyl Acetate (PVAc) Synthesis

The process starts with the free-radical polymerization of vinyl acetate monomer to produce the precursor polymer, polyvinyl acetate.[7] This is a standard polymerization reaction that forms the long-chain structure of the polymer.

Step 2: Grafting and Hydrolysis

The PVAP copolymer is typically produced by first grafting PVAc onto a PEG backbone. This is followed by the hydrolysis (or alcoholysis) of the polyvinyl acetate side chains.[1] This hydrolysis reaction is the critical stage where the degree of hydrolysis is set. It involves treating the PVAc-g-PEG polymer with a strong base, such as sodium hydroxide (B78521) (NaOH), in an alcohol solvent like methanol.[4] The base catalyzes the replacement of the acetate groups (-COCH₃) with hydroxyl groups (-OH).[3]

The degree of hydrolysis is precisely controlled by manipulating reaction conditions such as reaction time, temperature, and the concentration of the catalyst.[2][8] By stopping the reaction at a specific point, a desired percentage of acetate groups can be left on the polymer backbone, resulting in partially hydrolyzed PVA chains grafted onto the PEG core.[8][9]

References

- 1. fao.org [fao.org]

- 2. eprints.usm.my [eprints.usm.my]

- 3. What is the mechanism of Polyvinyl alcohol? [synapse.patsnap.com]

- 4. Mechanism of polyvinyl alcohol formation - JOYFORCE INDUSTRIAL [joyforce.com]

- 5. youtube.com [youtube.com]

- 6. Understanding Drug Release Data through Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 14.139.213.3:8080 [14.139.213.3:8080]

- 8. fao.org [fao.org]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

Unveiling the Thermal Behavior of Polyvinyl Acetate Phthalate: A Technical Guide to its Glass Transition Temperature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the glass transition temperature (Tg) of Polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP), a critical parameter influencing its application in pharmaceutical formulations, particularly in enteric coatings and amorphous solid dispersions. Understanding the Tg is paramount for predicting the physical stability, processing conditions, and performance of PVAP-based drug delivery systems.

Glass Transition Temperature of Polyvinyl Acetate Phthalate

This compound, an amorphous polymer, does not exhibit a sharp melting point but rather a glass transition, a reversible transition from a hard, glassy state to a more flexible, rubbery state.[1][2] This transition occurs over a temperature range, and the reported Tg value can be influenced by the measurement technique, heating or cooling rate, and the thermal history of the sample.[3][4][5]

Interestingly, studies have revealed that PVAP can exhibit two glass transition temperatures.[6][7][8] A lower Tg is sometimes observed around 46°C, which may be attributed to the presence of polyvinyl acetate impurities, as the Tg of pure polyvinyl acetate is approximately 38°C.[6][8] A second, more prominent glass transition is consistently reported at a higher temperature.

Quantitative Data Summary

The following table summarizes the reported glass transition temperatures for neat PVAP and in a blend with a plasticizer.

| Material | Glass Transition Temperature (Tg) | Measurement Technique | Reference |

| Neat this compound (PVAP) | 46.3 ± 0.7 °C / 116.0 ± 0.6 °C | Modulated Differential Scanning Calorimetry (mDSC) | [6] |

| Neat this compound (PVAP) | 115 °C | Differential Scanning Calorimetry (DSC) | [9] |

| Neat this compound (PVAP) | 46°C and 116°C | Differential Scanning Calorimetry (DSC) | [7][8] |

| This compound (PVAP) with 10% (w/w) PEG 3000 | 65.7 ± 0.1 °C | Not Specified | [7][8] |

Factors Influencing the Glass Transition Temperature of PVAP

Several factors can significantly impact the glass transition temperature of PVAP, which is crucial for formulation development and processing.

-

Molecular Weight: As with many polymers, the glass transition temperature of PVAP is expected to increase with increasing molecular weight.[6][10][11] This is due to the reduced mobility of longer polymer chains.

-

Phthalate Content: The degree of phthalyl substitution on the polyvinyl acetate backbone influences the polymer's properties. While not explicitly quantified in the provided search results for Tg, variations in phthalate content between different grades of PVAP could contribute to the range of reported Tg values.

-

Plasticizers: The addition of plasticizers, such as polyethylene (B3416737) glycol (PEG) 3000, significantly lowers the Tg of PVAP.[7][8] Plasticizers increase the free volume between polymer chains, enhancing their mobility and reducing the temperature at which the material transitions from a glassy to a rubbery state.[10] This is a critical consideration in techniques like hot-melt extrusion, where a lower processing temperature is often desirable to prevent thermal degradation of the drug or polymer.[9][12]

-

Moisture Content: Water can act as a plasticizer for many hydrophilic polymers, leading to a decrease in Tg.[10][13] Therefore, the moisture content of a PVAP sample can affect its measured glass transition temperature.

Experimental Protocols for Determining Glass Transition Temperature

The most common and well-established technique for determining the Tg of polymers like PVAP is Differential Scanning Calorimetry (DSC).[5][14][15] Other thermo-analytical methods such as Dynamic Mechanical Analysis (DMA) and Thermomechanical Analysis (TMA) can also be employed.[3][4][14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] The glass transition is observed as a step-like change in the heat capacity of the material.[2]

Detailed Experimental Protocol (based on typical DSC procedures):

-

Sample Preparation: Accurately weigh 5-10 mg of the PVAP sample into a standard aluminum DSC pan.[15] Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

-

Thermal Program:

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 25°C) to a temperature well above the expected final Tg (e.g., 150°C) at a controlled heating rate, typically 10°C/min.[15] This scan is performed to erase the thermal history of the polymer.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. The Tg is determined from this second heating scan to ensure a consistent thermal history.

-

-

Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen, with a purge gas flow rate of 50 mL/min to prevent oxidative degradation.[17]

-

Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.[2][13] This can be calculated using the half-height method or the inflection point of the transition.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg of polymers. It measures the mechanical properties of a material as a function of temperature, frequency, and time. The glass transition is characterized by a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and the tan delta (the ratio of loss modulus to storage modulus).

General Experimental Protocol:

-

Sample Preparation: Prepare a rectangular film or a molded bar of PVAP with defined dimensions.

-

Test Mode: Select an appropriate deformation mode, such as tensile, three-point bending, or cantilever.

-

Thermal Program: Ramp the temperature from below to above the expected Tg at a controlled heating rate (e.g., 3-5°C/min).

-

Oscillation Parameters: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

-

Data Analysis: The Tg can be reported as the temperature at the peak of the tan delta curve, the peak of the loss modulus curve, or the onset of the drop in the storage modulus curve.[14]

Workflow for Glass Transition Temperature Determination

The following diagram illustrates a typical workflow for determining the glass transition temperature of this compound.

Conclusion

The glass transition temperature is a fundamental property of this compound that dictates its physical state and performance in pharmaceutical applications. The presence of two Tgs and the significant influence of plasticizers highlight the importance of thorough thermal characterization during formulation development. Differential Scanning Calorimetry is the primary and most accessible technique for accurately determining the Tg of PVAP, providing crucial data for optimizing processing parameters and ensuring the stability and efficacy of the final drug product. This guide provides the foundational knowledge for researchers and scientists to confidently approach the thermal analysis of this versatile polymer.

References

- 1. academic.oup.com [academic.oup.com]

- 2. tainstruments.com [tainstruments.com]

- 3. doitpoms.ac.uk [doitpoms.ac.uk]

- 4. eng.libretexts.org [eng.libretexts.org]

- 5. goalparacollege.ac.in [goalparacollege.ac.in]

- 6. Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance: A Polymer Selection Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (PVAP) for Research [benchchem.com]

- 8. This compound | 34481-48-6 | Benchchem [benchchem.com]

- 9. Processing of this compound in Hot-Melt Extrusion—Preparation of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. specialchem.com [specialchem.com]

- 11. fiveable.me [fiveable.me]

- 12. This compound (34481-48-6) for sale [vulcanchem.com]

- 13. thermalsupport.com [thermalsupport.com]

- 14. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. youtube.com [youtube.com]

- 17. mt.com [mt.com]

PVAP polymer chemistry and functional groups

An In-depth Technical Guide to Polyvinyl Acetate (B1210297) Phthalate (B1215562) (PVAP) for Pharmaceutical Applications

Introduction

Polyvinyl Acetate Phthalate (PVAP) is a synthetic copolymer extensively utilized in the pharmaceutical industry, primarily as a functional excipient for enteric coatings of oral solid dosage forms.[1][2] It is a reaction product of phthalic anhydride (B1165640) with a partially hydrolyzed form of polyvinyl acetate.[2][3] The unique chemical architecture of PVAP, featuring a combination of hydrophobic acetate groups and pH-sensitive phthalate moieties, imparts a distinct pH-dependent solubility profile. This property makes it an ideal polymer for protecting acid-labile drugs from the harsh gastric environment and for preventing gastric irritation from certain active pharmaceutical ingredients (APIs).[1][4]

This technical guide provides a comprehensive overview of the core chemistry of PVAP, its functional groups, and its physicochemical properties. It details the synthesis and characterization of the polymer and its critical role in advanced drug delivery systems, such as amorphous solid dispersions (ASDs) for enhancing the bioavailability of poorly soluble drugs.[1][5] Detailed experimental protocols and data are provided to support researchers, scientists, and drug development professionals in the application of PVAP.

Polymer Chemistry and Synthesis

The synthesis of PVAP is a multi-step process that begins with the production of its precursor, polyvinyl acetate (PVAc), followed by chemical modifications to introduce the necessary functional groups.[6]

Synthesis Pathway

-

Step 1: Polymerization of Vinyl Acetate: The process starts with the free-radical polymerization of the vinyl acetate monomer to produce polyvinyl acetate (PVAc).[6][7] This is typically carried out via emulsion or suspension polymerization on an industrial scale.[6][8]

-

Step 2: Partial Hydrolysis (Saponification): The resulting PVAc undergoes partial hydrolysis. In this reaction, a controlled portion of the acetate ester groups are converted into hydroxyl (-OH) groups.[6][7] The degree of hydrolysis is a critical parameter, as it determines the number of available sites for the subsequent esterification step and influences the final properties of the PVAP polymer.[6]

-

Step 3: Esterification with Phthalic Anhydride: The partially hydrolyzed polyvinyl acetate is then reacted with phthalic anhydride. The hydroxyl groups on the polymer backbone act as nucleophiles, attacking the carbonyl carbon of the phthalic anhydride. This reaction opens the anhydride ring and forms a mono-ester of phthalic acid, leaving a free carboxylic acid group.[1][9] This final step introduces the phthalyl groups that confer the polymer's pH-dependent solubility.[1]

Key Functional Groups

The functionality of PVAP is derived from the three main substituent groups along its polyvinyl backbone:

-

Acetate Group (-OCOCH₃): This is the primary repeating unit from the original polyvinyl acetate. These groups are hydrophobic and contribute to the polymer's insolubility in aqueous media at low pH.

-

Hydroxyl Group (-OH): Resulting from the partial hydrolysis of acetate groups, these are hydrophilic sites on the polymer chain. They are the reactive sites for the subsequent esterification with phthalic anhydride.[10]

-

Phthalyl Group (-OCOC₆H₄COOH): This is the key functional group responsible for the enteric properties of PVAP. The free carboxylic acid on the phthalate moiety is protonated and non-ionized in the highly acidic environment of the stomach (pH 1-3), rendering the polymer insoluble. As the polymer transits to the more alkaline environment of the small intestine (pH > 5), the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻).[1][11] This ionization leads to electrostatic repulsion along the polymer chain, causing it to uncoil and dissolve.[4]

Physicochemical Properties

PVAP is predominantly an amorphous polymer, a characteristic confirmed by X-ray Powder Diffraction (XRPD) which shows a diffuse "halo" pattern rather than sharp peaks indicative of a crystalline structure.[6] This amorphous nature is crucial for its ability to form flexible and coherent films in coating applications.[6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Summary of Physicochemical Properties of PVAP

| Property | Value | Notes |

| pH-Dependent Solubility | Insoluble below pH 4.5; Soluble above pH 5.0.[1][12][13] | Exhibits a sharp solubility response, ideal for enteric protection. Solubility is also influenced by ionic strength.[13] |

| <0.1 mg/mL (at pH 1.2).[9] | ||

| >50 mg/mL (at pH 6.8).[9] | ||

| Glass Transition Temp. (Tg) | Biphasic: 46°C (minor) and 116°C (major).[6] | The presence of two Tgs suggests distinct polymer chain mobilities. |

| 65.7 ± 0.1 °C (for a 90:10 w/w blend with PEG 3000).[6][9] | Plasticizers like PEG 3000 are used to lower the Tg, facilitating processes like hot-melt extrusion.[1] | |

| Phthalyl Group Content | 55.0% to 62.0%.[3] | Calculated on an anhydrous, acid-free basis. This content is critical for the polymer's enteric performance. |

| Viscosity | 7 to 11 centipoises.[3] | Determined for a 15 g (anhydrous basis) in 85 g of methanol (B129727) solution at 25°C.[3] |

| Thermal Stability | Decomposes above 200°C.[9] | Thermal decomposition yields volatile byproducts, primarily acetic acid and phthalic anhydride.[9] |

| Water Content | Not more than 5.0%.[3] | As per USP monograph. |

Applications in Drug Delivery

Enteric Coating

The primary application of PVAP is as an enteric coating material for tablets and capsules.[2][] The polymer's pH-dependent solubility provides a reliable mechanism for gastro-resistant formulations.

Mechanism of Action:

-

Stomach (Acidic pH): At the low pH of the stomach (pH 1-3), the carboxylic acid groups on the phthalate moieties of PVAP remain protonated (-COOH). This makes the polymer non-ionized and insoluble in the gastric fluid, keeping the coating intact.[11] This protects the API from acid degradation and prevents the API from irritating the gastric mucosa.[4][13]

-

Intestine (Neutral/Alkaline pH): Upon entering the duodenum, where the pH rises to 5 and above, the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻). The resulting negative charges along the polymer backbone cause electrostatic repulsion, leading to the rapid dissolution of the coating and the release of the API in the small intestine for absorption.[4][11]

Amorphous Solid Dispersions (ASDs)

PVAP is increasingly used as a polymeric carrier in the formulation of amorphous solid dispersions (ASDs) to improve the solubility and bioavailability of poorly water-soluble drugs. ASDs are systems where the drug is molecularly dispersed in a polymer matrix in an amorphous state.

This is often achieved using hot-melt extrusion (HME), a process where the API, polymer, and a plasticizer are mixed and heated to form a homogenous extrudate.[5][9] Neat PVAP is difficult to extrude, but the addition of a plasticizer like polyethylene (B3416737) glycol (PEG) 3000 (e.g., at 10% w/w) lowers the processing temperature and facilitates extrusion.[1][5][15] The resulting PVAP-based ASD can maintain the drug in a supersaturated state in the intestinal fluid, enhancing its absorption.[1] Studies have shown that the dissolution performance of indomethacin-PVAP ASDs is superior to formulations with other common polymers like HPMCAS at pH 5.5.[5][15]

However, HME processing conditions must be carefully controlled, as higher temperatures and longer residence times can lead to thermal degradation of PVAP, increasing the levels of free phthalic and acetic acid.[1]

Table 2: Influence of Hot-Melt Extrusion (HME) Parameters on PVAP Degradation (Data adapted from studies on PVAP extrudates)[1]

| HME Temperature (°C) | Feed Rate ( g/min ) | Free Phthalic Acid (%) | Free Acetic Acid (%) |

| Unprocessed PVAP | - | 0.70 ± 0.01 | 0.66 ± 0.01 |

| 120 | 1 | 4.32 ± 0.07 | 0.75 ± 0.01 |

| 120 | 3 | 3.50 ± 0.05 | 0.70 ± 0.01 |

| 140 | 1 | 6.20 ± 0.06 | 0.94 ± 0.01 |

| 140 | 3 | 4.53 ± 0.03 | 0.80 ± 0.01 |

Experimental Protocols

Detailed characterization is essential to ensure the quality and performance of PVAP for pharmaceutical use.

References

- 1. This compound (PVAP) for Research [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Processing of this compound in Hot-Melt Extrusion—Preparation of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 34481-48-6 | Benchchem [benchchem.com]

- 7. Polyvinyl acetate - Wikipedia [en.wikipedia.org]

- 8. Process Characterization of Polyvinyl Acetate Emulsions Applying Inline Photon Density Wave Spectroscopy at High Solid Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (34481-48-6) for sale [vulcanchem.com]

- 10. WO2013169523A1 - Solubility enhanced compositions - Google Patents [patents.google.com]

- 11. pharmainform.com [pharmainform.com]

- 12. scribd.com [scribd.com]

- 13. Enteric Coated Tablets - The Materials of Enteric Coating [pharmatech-rx.com]

- 15. Processing of this compound in Hot-Melt Extrusion-Preparation of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Historical Development of Polyvinyl Acetate Phthalate (PVAP) in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl acetate (B1210297) phthalate (B1215562) (PVAP) has established itself as a versatile and reliable polymer in the pharmaceutical industry, primarily recognized for its role as an enteric coating agent. Its unique pH-dependent solubility profile ensures that oral solid dosage forms bypass the acidic environment of the stomach and release their active pharmaceutical ingredients (APIs) in the more alkaline milieu of the small intestine. This targeted drug delivery mechanism is crucial for protecting acid-labile drugs, preventing gastric irritation, and achieving desired therapeutic outcomes. More recently, the application of PVAP has expanded to advanced drug delivery systems, such as amorphous solid dispersions prepared by hot-melt extrusion, to enhance the bioavailability of poorly soluble drugs. This technical guide provides an in-depth exploration of the historical development, synthesis, characterization, and application of PVAP in drug delivery, offering valuable insights for researchers and drug development professionals.

Historical Development

The journey of enteric coating technology began in the late 19th century with the use of natural materials like keratin (B1170402) and shellac.[1] While these early attempts laid the groundwork, they suffered from inconsistencies in performance. The mid-20th century saw the advent of synthetic polymers, offering more reproducible and reliable enteric protection.

Polyvinyl acetate (PVAc) was first discovered in Germany in 1912 by Fritz Klatte.[2] However, it was the subsequent modification of this polymer that led to the development of PVAP. A key milestone in the history of PVAP was the issuance of US Patent 2,897,122 in 1959, which described the synthesis of polyvinyl acetate phthalate and its application as an enteric coating material.[3] This patent highlighted the advantages of PVAP over its predecessors, such as cellulose (B213188) acetate phthalate (CAP), including its solubility in less hazardous solvents and its ability to form robust films.[3] This innovation marked a significant advancement in enteric coating technology, providing pharmaceutical scientists with a more versatile and reliable tool for controlled drug delivery.

Synthesis of this compound

The synthesis of PVAP is a multi-step process that begins with the polymerization of vinyl acetate to form polyvinyl acetate (PVAc). The PVAc is then partially hydrolyzed to introduce hydroxyl groups onto the polymer backbone. These hydroxyl groups are subsequently esterified with phthalic anhydride (B1165640) to yield the final PVAP polymer.[2][4] The degree of hydrolysis and the extent of phthalation are critical parameters that determine the final properties of the polymer, particularly its pH-dependent solubility.[4]

Key Synthesis Parameters and Their Influence

| Parameter | Influence on PVAP Properties |

| Degree of Hydrolysis of PVAc | Determines the number of available hydroxyl groups for esterification with phthalic anhydride. A higher degree of hydrolysis generally leads to a higher potential for phthalyl group incorporation. |

| Molar Ratio of Phthalic Anhydride to PVAc | Directly influences the phthalyl content of the final polymer, which in turn governs the pH at which the polymer dissolves. |

| Reaction Temperature | Affects the rate of the esterification reaction. Higher temperatures can increase the reaction rate but may also lead to polymer degradation if not carefully controlled. |

| Catalyst | The choice and concentration of the catalyst (e.g., pyridine) can significantly impact the reaction kinetics and the final degree of substitution. |

| Reaction Time | A longer reaction time generally leads to a higher degree of phthalation, up to a certain equilibrium point. |

Diagram of PVAP Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound (PVAP).

Physicochemical Properties and Characterization

The performance of PVAP in drug delivery applications is dictated by its physicochemical properties. Key properties include its molecular weight, phthalyl content, acetyl content, and viscosity. These properties are meticulously controlled during the manufacturing process to ensure batch-to-batch consistency and reliable performance.

Comparative Physicochemical Properties of Enteric Polymers

| Property | This compound (PVAP) | Cellulose Acetate Phthalate (CAP) | Hypromellose Phthalate (HPMCP) |

| pH of Dissolution | ~5.0 | ~6.0 | 5.0 - 5.5 |

| Phthalyl Content (%) | 55.0 - 62.0[5] | 30.0 - 40.0 | 21.0 - 35.0 |

| Moisture Permeability | Lower than CAP[6] | Higher than PVAP[6] | Varies with grade |

| Mechanical Properties | Forms strong, robust films[7] | Can be brittle | Good film-forming properties |

Experimental Protocols for Characterization

1. Determination of Phthalyl Content (as per USP-NF) [5]

-

Principle: The phthalyl content is determined by UV-Vis spectrophotometry.

-

Procedure:

-

Standard Preparation: Accurately weigh about 50 mg of phthalic anhydride, dissolve in alcohol in a 1000-mL volumetric flask, and dilute to volume with alcohol.

-

Assay Preparation: Accurately weigh about 100 mg of PVAP, dissolve in alcohol in a 1000-mL volumetric flask, and dilute to volume with alcohol.

-

Measurement: Concomitantly determine the absorbances of the Standard preparation and the Assay preparation in 1-cm cells at the wavelength of maximum absorbance at about 275 nm.

-

Calculation: Calculate the percentage of phthalyl groups based on the absorbances and concentrations of the standard and the sample.

-

2. Viscosity Measurement (as per USP-NF) [5]

-

Principle: The viscosity of a PVAP solution is determined using a capillary viscometer.

-

Procedure:

-

Prepare a solution by dissolving a quantity of PVAP, equivalent to 15 g on an anhydrous basis, in 85 g of methanol.

-

Determine the viscosity of this solution at 25 ± 0.2 °C using a capillary viscometer.

-

The apparent viscosity should be between 7 and 11 centipoises.

-

3. Identification Tests (as per USP-NF) [5]

-

A (UV Spectrum): The solution prepared for the assay exhibits a maximum absorbance at 277 ± 3 nm.

-

B (Colorimetric Test): Heating PVAP with resorcinol (B1680541) and sulfuric acid, followed by dilution in alkaline water, produces a vivid green fluorescence.

-

C (Film Formation): A solution of PVAP in methanol, when poured onto a glass plate, deposits a film as the solvent evaporates.

Diagram of a Quality Control Workflow for PVAP

Caption: A typical workflow for the quality control of incoming this compound (PVAP) raw material.

Applications in Drug Delivery

Enteric Coating

The primary and most well-established application of PVAP is as an enteric coating material for solid oral dosage forms.[8] Its ability to remain intact in the acidic environment of the stomach (pH 1-3) and dissolve readily in the mildly acidic to neutral environment of the small intestine (pH > 5) makes it an ideal choice for:

-

Protecting acid-labile drugs: Preventing the degradation of APIs that are unstable in acidic conditions.

-

Preventing gastric irritation: Minimizing the local side effects of drugs that can irritate the stomach lining.

-

Targeted drug release: Ensuring that the drug is released in the small intestine for optimal absorption.

Experimental Protocol: Pan Coating of Tablets with PVAP

-

Materials:

-

Core tablets

-

PVAP

-

Plasticizer (e.g., diethyl phthalate, triethyl citrate)

-

Solvent system (e.g., ethanol, isopropanol, water)

-

Optional: Colorants, anti-tacking agents (e.g., talc)

-

-

Equipment:

-

Coating pan with a spray system

-

Air handling unit (for controlled temperature and airflow)

-

Peristaltic pump

-

-

Procedure:

-

Coating Solution Preparation: Dissolve the plasticizer in the solvent system. Slowly add the PVAP powder to the vortex of the stirred solvent until a homogenous solution is formed. If required, add and disperse colorants and anti-tacking agents.

-

Tablet Bed Preheating: Load the core tablets into the coating pan and preheat them to the desired temperature (typically 40-50°C) by jogging the pan and supplying warm air.

-

Coating Application: Start the pan rotation at a set speed. Begin spraying the coating solution onto the tumbling tablet bed at a controlled rate. The inlet air temperature and flow rate should be adjusted to ensure efficient drying of the coating solution without causing overwetting or spray drying.

-

Drying: After the desired amount of coating solution has been applied (typically determined by weight gain), continue to tumble the tablets in warm air for a specified period to ensure complete solvent evaporation.

-